5-Pyrimidinecarboxamide, 2-amino-N-(3-(diethylamino)propyl)-4-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Pyrimidinecarboxamide, 2-amino-N-(3-(diethylamino)propyl)-4-methoxy-: is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with an amino group, a carboxamide group, and a diethylamino propyl chain. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Pyrimidinecarboxamide, 2-amino-N-(3-(diethylamino)propyl)-4-methoxy- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions using appropriate amine precursors.
Attachment of the Diethylamino Propyl Chain: The diethylamino propyl chain can be attached through alkylation reactions using diethylamino propyl halides.
Methoxylation: The methoxy group can be introduced through methylation reactions using methanol or methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methoxy groups, leading to the formation of corresponding oxides and hydroxides.
Reduction: Reduction reactions can be performed on the carboxamide group to yield amines.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the diethylamino propyl chain, where halides or other nucleophiles can replace the diethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides, thiols, and amines are used under basic or acidic conditions.
Major Products
Oxidation: Formation of oxides and hydroxides.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
5-Pyrimidinecarboxamide, 2-amino-N-(3-(diethylamino)propyl)-4-methoxy- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 5-Pyrimidinecarboxamide, 2-amino-N-(3-(diethylamino)propyl)-4-methoxy- involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or nucleic acids, leading to modulation of their activity. For example, it may inhibit enzyme activity by binding to the active site or alter gene expression by interacting with DNA or RNA.
Comparison with Similar Compounds
Similar Compounds
- 5-Pyrimidinecarboxamide, 2-amino-N-(3-(dimethylamino)propyl)-4-methoxy-
- 5-Pyrimidinecarboxamide, 2-amino-N-(3-(diethylamino)butyl)-4-methoxy-
- 5-Pyrimidinecarboxamide, 2-amino-N-(3-(diethylamino)propyl)-4-ethoxy-
Uniqueness
The uniqueness of 5-Pyrimidinecarboxamide, 2-amino-N-(3-(diethylamino)propyl)-4-methoxy- lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the diethylamino propyl chain and the methoxy group differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct pharmacological activities.
Properties
CAS No. |
84332-10-5 |
---|---|
Molecular Formula |
C13H23N5O2 |
Molecular Weight |
281.35 g/mol |
IUPAC Name |
2-amino-N-[3-(diethylamino)propyl]-4-methoxypyrimidine-5-carboxamide |
InChI |
InChI=1S/C13H23N5O2/c1-4-18(5-2)8-6-7-15-11(19)10-9-16-13(14)17-12(10)20-3/h9H,4-8H2,1-3H3,(H,15,19)(H2,14,16,17) |
InChI Key |
QNUKQJSFIBDNRL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCNC(=O)C1=CN=C(N=C1OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.